Product packaging for Hexabenzo[bc,ef,hi,kl,no,qr]coronene(Cat. No.:CAS No. 190-24-9)

Hexabenzo[bc,ef,hi,kl,no,qr]coronene

Cat. No.: B086863
CAS No.: 190-24-9
M. Wt: 522.6 g/mol
InChI Key: IVJZBYVRLJZOOQ-UHFFFAOYSA-N
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Description

Significance within Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes

Hexabenzo[bc,ef,hi,kl,no,qr]coronene is a large, all-benzenoid polycyclic aromatic hydrocarbon (PAH). rsc.org Its structure, consisting of a central coronene (B32277) core fused with six additional benzene (B151609) rings, categorizes it as a "nanographene" or a molecular subunit of graphene. rsc.orgcymitquimica.com This classification underscores its importance as a model compound for studying the fundamental properties of graphene, a material with revolutionary potential.

The significance of HBC lies in its exceptional thermal stability, and its distinct optical and electronic properties, which stem from its extensive π-electron system. rsc.orgcymitquimica.comontosight.ai The high degree of π-conjugation across its planar, disc-shaped structure makes it a promising candidate for applications in organic electronics. rsc.orgontosight.ai Researchers are actively exploring its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Furthermore, HBC molecules exhibit a strong tendency to self-assemble into highly ordered columnar structures through π-π stacking, which is a critical characteristic for the fabrication of molecular nanowires and other functional nanostructures. rsc.orgresearchgate.net

Historical Context and Early Research Milestones on this compound

A significant milestone in the synthesis of HBC and other large PAHs was the development of the intramolecular oxidative cyclodehydrogenation (or Scholl reaction) of oligophenylene precursors. rsc.orgnih.gov This method involves the stepwise formation of new carbon-carbon bonds to planarize a precursor molecule like hexaphenylbenzene (B1630442). ontosight.aiwikipedia.org The reaction is typically carried out using reagents like iron(III) chloride or a combination of copper(II) chloride and aluminum(III) chloride. rsc.orgontosight.ai

In 1995, a pivotal paper by Goddard, Haenel, Herndon, and others detailed the successful crystallization of HBC, which allowed for the precise determination of its molecular and crystal structure through X-ray analysis. wikipedia.org Another major breakthrough came in 2012 when researchers using atomic force microscopy (AFM) were able to image a single HBC molecule with unprecedented resolution. ontosight.ai This achievement was the first instance where differences in the bond order and lengths of individual carbon-carbon bonds within a molecule could be directly visualized. ontosight.ai

Structural Archetype and Unique Molecular Architecture of this compound

The molecular formula of this compound is C₄₂H₁₈. ontosight.ainist.gov Its architecture is defined by a central coronene unit peripherally fused with six benzene rings, resulting in a highly symmetric, planar, disc-like structure. rsc.orgontosight.ai This planarity and extensive delocalization of 42 π-electrons contribute to its remarkable stability. rsc.org

The molecule's propensity for self-assembly is a defining feature of its architecture. In the solid state and in certain liquid crystalline phases, HBC molecules stack on top of one another, driven by strong π-π interactions, to form long, ordered columns. researchgate.net The typical distance between the stacked discs in these columns is a well-defined 0.35 nm. researchgate.net This ordered arrangement is crucial for charge transport, making HBC derivatives highly interesting for electronic applications. rsc.org When functionalized, for example with a carboxylate group and complexed with a polysiloxane, it can form highly ordered discotic columnar liquid crystalline structures. researchgate.net

The crystal structure of HBC has been determined to be monoclinic, with specific lattice parameters that define the packing of the molecules in the solid state. ontosight.ai This well-defined packing arrangement governs the bulk properties of the material.

Compound Data Tables

Table 1: General Properties of this compound

Property Value Reference
Molecular Formula C₄₂H₁₈ ontosight.ainist.gov
Molar Mass 522.606 g·mol⁻¹ ontosight.ai
Appearance Dark yellow solid ontosight.ai
CAS Number 190-24-9 nih.govnist.gov

Table 2: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic ontosight.ai
Space Group P2₁/a ontosight.ai
a 1.8431(3) nm ontosight.ai
b 0.5119(1) nm ontosight.ai
c 1.2929(2) nm ontosight.ai
β 112.57(1)° ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H18 B086863 Hexabenzo[bc,ef,hi,kl,no,qr]coronene CAS No. 190-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1(42),2,4(41),5,7,9(14),10,12,15,17,19,21,23,25,27,29,31(36),32,34,37,39-henicosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C42H18/c1-7-19-21-9-2-11-23-25-13-4-15-27-29-17-6-18-30-28-16-5-14-26-24-12-3-10-22-20(8-1)31(19)37-38(32(21)23)40(34(25)27)42(36(29)30)41(35(26)28)39(37)33(22)24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJZBYVRLJZOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C(C8=CC=C7)C=CC=C1C1=CC=CC2=C1C9=C5C1=C4C=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172446
Record name Hexabenzocoronene
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Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190-24-9
Record name Hexabenzo[bc,ef,hi,kl,no,qr]coronene
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Record name Hexabenzocoronene
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Record name Hexabenzocoronene
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Record name HEXABENZOCORONENE
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Synthetic Methodologies for Hexabenzo Bc,ef,hi,kl,no,qr Coronene and Derivatives

Classic Cyclodehydrogenation Approaches

The most established method for synthesizing hexabenzocoronene is through the intramolecular oxidative cyclodehydrogenation of a hexaphenylbenzene (B1630442) precursor, a reaction commonly known as the Scholl reaction. nih.govnih.gov This powerful reaction allows for the formation of multiple carbon-carbon bonds in a single step, leading to the planar, extended π-system of the HBC core.

Oxidative Cyclodehydrogenation of Hexaphenylbenzene Precursors

The direct synthesis of hexa-peri-hexabenzocoronene involves the intramolecular dehydrocyclization of hexaphenylbenzene. acs.org This process is typically achieved through an oxidative cyclodehydrogenation reaction where adjacent pairs of benzene (B151609) rings in the hexaphenylbenzene precursor undergo C-C bond formation. wikipedia.org A widely used and effective reagent for this transformation is iron(III) chloride (FeCl₃) in a suitable solvent system, such as nitromethane (B149229) in dichloromethane. beilstein-journals.orgwikipedia.org

The general synthetic sequence starts with the construction of a substituted hexaphenylbenzene, which is then subjected to the Scholl reaction conditions. For instance, the reaction of a substituted cyclopentadienone with an alkyne via a Diels-Alder reaction, followed by the expulsion of carbon monoxide, yields the hexaphenylbenzene core. wikipedia.org Subsequent treatment with FeCl₃ facilitates the six-fold intramolecular aryl-aryl coupling, leading to the formation of the planar hexabenzocoronene structure. nih.govwikipedia.org The efficiency of this cyclodehydrogenation can be very high, with some reactions approaching quantitative yields under ideal conditions. researchgate.net The choice of oligophenylene precursors plays a crucial role in the efficiency of the HBC synthesis. figshare.comnih.gov

PrecursorOxidizing AgentSolventProductYieldReference
HexaphenylbenzeneFeCl₃CH₃NO₂/CH₂Cl₂Hexa-peri-hexabenzocoroneneHigh beilstein-journals.org
1,3,5-tris-(2'-biphenyl)ylbenzeneFeCl₃Not specifiedHexa-peri-hexabenzocoroneneEfficient figshare.comnih.gov
Hexakis-alkoxy substituted hexaphenylbenzene (meta-substituted)Not specifiedNot specifiedFully cyclized HBC productNot specified tandfonline.comrri.res.in
Hexakis-alkoxy substituted hexaphenylbenzene (ortho-substituted)Not specifiedNot specifiedPartially fused productNot specified tandfonline.comrri.res.in

Advanced Synthetic Strategies

Beyond the classic Scholl reaction, more advanced strategies have been developed to access not only the parent hexabenzocoronene but also its derivatives with tailored structures, including those embedded with heteroatoms or constructed on surfaces.

Diels-Alder Cycloaddition Routes to Hexabenzo[bc,ef,hi,kl,no,qr]coronene Precursors

The Diels-Alder reaction is a cornerstone in the synthesis of the hexaphenylbenzene precursors required for HBC formation. wikipedia.org This [4+2] cycloaddition reaction provides a powerful and versatile method for constructing the central hexasubstituted benzene ring with high efficiency and control over the substitution pattern. A common approach involves the reaction of a tetracyclone (a tetraphenylcyclopentadienone (B147504) derivative) with an alkyne. nih.govnih.gov

For example, to create a hexaphenylbenzene precursor with sterically demanding groups, a suitably substituted tolane can be reacted with a tetracyclone at high temperatures, often in a microwave reactor, to afford the desired hexaphenylbenzene in high yield. nih.gov This strategy allows for the precise placement of functional groups on the peripheral phenyl rings, which can then be used to control the outcome of the subsequent cyclodehydrogenation step or to tune the properties of the final HBC derivative. This method has been employed to synthesize precursors for chiral nanographenes by introducing bulky substituents that induce helicity upon cyclization. nih.govbeilstein-journals.org

Formal Cycloaddition Strategies for Heteroatom-Embedded this compound Derivatives

The incorporation of heteroatoms, particularly nitrogen, into the HBC framework is of great interest as it can significantly modulate the electronic and optical properties of the nanographene. nih.govhku.hk Advanced cycloaddition strategies have been developed to achieve the precise synthesis of these heteroatom-doped HBCs.

One innovative approach is the formal [3+3] cycloaddition for the in-solution synthesis of cationic nitrogen-embedded HBC derivatives, specifically 3a²-azahexa-peri-hexabenzocoronenium salts. sgitolab.com This strategy involves the reaction of polycyclic aromatic azomethine ylides with cyclopropenes, which act as three-atom dipolarophiles. sgitolab.com This is followed by a mechanochemical intramolecular cyclization to yield the final aza-HBC structure. sgitolab.com

Other bottom-up organic synthesis methods also provide access to nitrogen-doped PAHs. For instance, pyrazine-type N-doped diaza-hexa-peri-hexabenzocoronene has been prepared through such strategies. hku.hk These methods offer atomically precise control over the position and concentration of the embedded heteroatoms, which is crucial for tailoring the material's properties. hku.hk The introduction of pyrrole (B145914) rings into the precursor via Diels-Alder reactions has also been used to create aza-helicenes upon subsequent Scholl reaction. beilstein-journals.org

Cycloaddition TypeReactantsKey Intermediate/ProductReference
[4+2] Diels-AlderTetracyclone and AlkyneHexaphenylbenzene precursor nih.govnih.gov
Formal [3+3] CycloadditionPolycyclic aromatic azomethine ylide and Cyclopropene3a²-Azahexa-peri-hexabenzocoronenium salt sgitolab.com
Diels-AlderPyrrole-containing alkynes and TetracyclonePyrrole-containing hexaarylbenzene precursor beilstein-journals.org

On-Surface Synthesis Techniques for this compound Architectures

On-surface synthesis has emerged as a powerful bottom-up approach for the atomically precise fabrication of nanographenes, including HBC and its derivatives, directly on metallic surfaces under ultrahigh vacuum conditions. nih.govscilit.com This technique utilizes the catalytic activity of the surface to promote cyclodehydrogenation reactions of precursor molecules at elevated temperatures. acs.orgresearchgate.net

The process typically involves the deposition of a specifically designed precursor, such as hexaphenylbenzene or a derivative, onto a catalytic surface like Au(111), Cu(111), or Ag(111). acs.orgnih.govacs.org Upon thermal annealing, the precursor undergoes a series of surface-assisted C-H bond activations and subsequent C-C couplings to form the planar HBC structure. acs.orgnih.gov The reaction can be monitored and the final products can be characterized with atomic precision using techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). nih.govresearchgate.netresearchgate.net

This method offers unprecedented control over the final structure and has been used to synthesize not only the parent HBC but also heteroatom-doped variants. For example, a dicationic diazahexabenzocoronene derivative, with graphitic nitrogen embedded in its lattice, has been successfully synthesized on an Au(111) surface. nih.govresearchgate.net The on-surface approach allows for the investigation of reaction intermediates and provides detailed insights into the cyclodehydrogenation mechanism. acs.orgnih.gov For the formation of HBC from hexaphenylbenzene on Au(111), calculations have shown that the process occurs via sequential phenyl coupling reactions with a maximum energy barrier of 1.86 eV. acs.orgacs.org

SurfacePrecursorProductCharacterization TechniqueReference
Au(111)HexaphenylbenzeneHexa-peri-hexabenzocoroneneSTM acs.org
Cu(111)PolyphenyleneNanographeneSTM, DFT nih.gov
Au(111)Dinitrogen-containing precursorDicationic DiazahexabenzocoroneneSTM, nc-AFM nih.govresearchgate.netresearchgate.net
Ag(111)HexaphenylbenzeneHexa-peri-hexabenzocoroneneSTM acs.org

Mechanochemical Approaches in this compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and often more sustainable alternative to traditional solution-based synthesis. In the context of this compound (HBC) and its derivatives, mechanochemical methods have been pivotal in achieving cyclization reactions that are otherwise challenging.

One notable application is in the final intramolecular cyclization step to form the planar HBC core. For instance, the synthesis of aza-HBC derivatives has been achieved through a formal [3+3] cycloaddition followed by a mechanochemical intramolecular cyclization. sgitolab.com This solvent-free approach not only facilitates the desired ring-closing but also aligns with green chemistry principles by reducing solvent waste.

Furthermore, a lithium(0)-mediated mechanochemical anionic cyclodehydrogenation has been developed, offering a practical and scalable method for producing polycyclic aromatic hydrocarbons. researchgate.net This technique overcomes some limitations of previous methods, such as the use of pyrophoric reagents and difficulties in scalability, making it a more attractive route for the synthesis of nanographenes and related structures. researchgate.net The cyclodehydrogenation is a critical step in forming the HBC scaffold from precursor molecules like hexaphenylbenzene. wikipedia.orgmdpi.com

Table 1: Comparison of Mechanochemical vs. Solution-Based Cyclodehydrogenation

Feature Mechanochemical Method (Li(0)-mediated) Traditional Solution Method (e.g., K(0))
Reagent Handling Easier, less pyrophoric Difficult, highly pyrophoric
Scalability More readily scalable Limited scalability
Solvent Use Minimal to none Requires significant solvent volumes
Applicability Broad scope for PAHs and nanographenes Effective but less practical for large scale

Data compiled from research on cyclodehydrogenation reactions. researchgate.net

Control of Regioselectivity and Stereochemistry in this compound Synthesis

Achieving control over the precise arrangement of atoms (regioselectivity) and their 3D orientation (stereochemistry) is paramount when synthesizing functional HBC derivatives, particularly chiral nanostructures. beilstein-journals.org Regioselectivity is the ability to direct a reaction to a specific site on a molecule, a fundamental concept in organic synthesis. numberanalytics.comnumberanalytics.com

In the synthesis of HBC-based helicenes, which are inherently chiral, regiodivergent synthesis has been successfully employed. researchgate.netresearchgate.net For example, using a cationic rhodium(I)/segphos complex allows for intramolecular [2+2+2] and [2+1+2+1] cycloadditions of triyne precursors. This is followed by a Scholl reaction, an oxidative cyclodehydrogenation, to yield the final helicenes. researchgate.netresearchgate.net The choice of catalyst and reaction conditions can direct the cyclization to produce specific isomers.

The Scholl reaction itself can sometimes lead to undesired rearrangements. beilstein-journals.org However, researchers have found ways to control these processes. For instance, in the synthesis of azahelicenes, changing the N-substituents on carbazole (B46965) precursors from N-benzyl to N-benzoyl groups can prevent 1,2-aryl shifts and lead to the selective formation of desired products. researchgate.net

Direct functionalization of the pre-formed HBC core also requires high regioselectivity. A six-fold C-H borylation of unsubstituted HBC has been achieved with high regioselectivity, targeting the least sterically hindered C-H bonds. beilstein-journals.org This method provides a platform for introducing a variety of functional groups in a controlled manner. beilstein-journals.org

Strategies for Enhanced Solubility and Processability during Synthesis

A major challenge in working with HBC and other large polycyclic aromatic hydrocarbons is their extremely low solubility in common organic solvents, which arises from strong intermolecular π-π stacking. beilstein-journals.orgresearchgate.net This poor solubility hampers purification, characterization, and processing. Consequently, a significant area of research focuses on strategies to enhance solubility and processability.

The most common strategy is the introduction of solubilizing groups to the periphery of the HBC core. researchgate.net This is typically done by using substituted precursors before the final cyclodehydrogenation step. beilstein-journals.org

Key Strategies for Solubility Enhancement:

Flexible Alkyl Chains: Attaching long, flexible alkyl or alkoxy chains (e.g., dodecyl chains) to the HBC periphery disrupts the close packing of the aromatic cores, thereby increasing solubility. acs.org

Bulky Substituents: Sterically demanding groups, such as tert-butyl groups or rigid polyphenylene dendrons, can be introduced. researchgate.netacs.orgnih.gov These bulky additions prevent aggregation and enhance solubility, allowing for comprehensive spectroscopic characterization in solution. researchgate.net A one-pot reaction using ferric chloride can both introduce tert-butyl groups and effect the oxidative cyclodehydrogenation of hexaphenylbenzene. nih.gov

"Swallow-Tailed" Side Chains: A derivative substituted with six swallow-tailed alkyl chains containing ether linkages showed a dramatically lowered isotropization temperature, which allows for thermal processing at more practical temperatures. scientific.net

Functional Groups: Introducing functional groups that can be converted into solubilizing moieties, or that interact favorably with specific solvents, is another effective approach. For example, carboxylate-functionalized HBC can be complexed with amino-functionalized polysiloxanes to create highly ordered, processable materials. rsc.org

Table 2: Effect of Substituents on HBC Solubility and Processing

Substituent Type Example Primary Effect Reference
Flexible Alkyl Chains Dodecyl chains Disrupts π-π stacking acs.org
Bulky Groups tert-butyl, Polyphenylene dendrons Steric hindrance prevents aggregation researchgate.netacs.org
Branched Chains Swallow-tailed alkyl chains Lowers processing temperature scientific.net

Scalability and Practical Considerations in this compound Production

Research has focused on developing more practical synthetic routes. The development of a one-pot synthesis for a soluble hexa-tert-butyl substituted HBC from hexaphenylbenzene is a significant step forward. nih.gov This procedure uses ferric chloride as both a Lewis acid catalyst for the Friedel-Crafts alkylation and as an oxidant for the cyclodehydrogenation, achieving the final product in excellent yields. nih.gov Such one-pot reactions are highly desirable for industrial applications as they reduce the number of separate reaction and purification steps, saving time, resources, and cost.

The move towards mechanochemical synthesis also addresses scalability and practicality. As mentioned, lithium-mediated mechanochemical cyclodehydrogenation avoids the use of hazardous reagents and is more amenable to large-scale production compared to older solution-based methods that lacked scalability. researchgate.net

Theoretical and Computational Investigations of Hexabenzo Bc,ef,hi,kl,no,qr Coronene

Electronic Structure Calculations

The electronic structure of Hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC), a large planar polycyclic aromatic hydrocarbon (PAH), has been a subject of considerable theoretical interest. Understanding its electronic properties is crucial for its potential applications in molecular electronics and materials science. Various computational methods have been employed to elucidate the arrangement and energies of its electrons.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of conjugated systems like HBC. Early computational studies utilized methods such as the Hückel Molecular Orbital (HMO) theory and π-self-consistent field (pi-SCF) calculations to model the π-electron system. epa.gov These methods, while simpler than modern approaches, have been successful in reproducing experimentally determined molecular parameters like bond lengths and angles. epa.gov

The application of MO theory to HBC reveals a complex manifold of occupied and unoccupied π-orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's electronic transitions and reactivity. In large PAHs, the HOMO-LUMO gap tends to decrease as the size of the π-conjugated system increases, which influences the optical and electronic properties of the molecule. mdpi.com

Analysis of π-Electron Delocalization and Aromaticity

The extensive network of fused benzene (B151609) rings in this compound results in significant π-electron delocalization over the entire molecule. This delocalization is a key characteristic of aromatic compounds and is responsible for their enhanced stability. The distribution of π-electrons in large PAHs can be complex and is not always uniform across the molecule. researchgate.net

Aromaticity in HBC and related compounds is often analyzed using various computational indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. For large, multi-ring systems like HBC, NICS calculations can help to map out the local aromaticity of different rings within the molecule.

Quantum Chemical Computations and Density Functional Theory (DFT) Studies

More advanced quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become the standard for studying large molecules like HBC. DFT methods provide a good balance between computational cost and accuracy for calculating the electronic structure and properties of PAHs. These studies have been instrumental in understanding the electronic and optoelectronic properties of such systems. mdpi.com

Various computational protocols, including semiempirical methods like MNDO, AM1, and PM3, as well as ab initio Hartree-Fock (HF) calculations, have been applied to HBC. epa.gov These methods have been shown to reproduce the experimentally determined bond lengths and angles with good accuracy. epa.gov However, different methods can yield varying predictions for thermochemical properties such as heats of formation. epa.gov

Molecular Geometry and Conformation Analysis

Experimental determination of the crystal structure of this compound through X-ray analysis has confirmed that the molecule is planar within experimental error. epa.gov This planarity is a consequence of the sp² hybridization of the carbon atoms and the extensive π-conjugation, which favors a flat geometry to maximize orbital overlap.

Computational methods, including molecular mechanics, semiempirical approaches, and ab initio calculations, have been used to model the geometry of HBC. While most methods accurately reproduce the bond angles and short contact distances, molecular mechanics has been noted to fail in reproducing the observed planarity of the molecule. epa.gov

The crystallographic data for HBC provides precise information about its solid-state packing and molecular dimensions.

Crystallographic Data for this compound
Crystal System Monoclinic
Space Group P2(1)/a
a 18.431(3) Å
b 5.119(1) Å
c 12.929(2) Å
β 112.57(1)°
Volume 1126.4(3) ų
Z 2
Data from Goddard et al. (1995) epa.gov

Current-Density Mapping and Aromaticity Characterization

A powerful computational tool for visualizing and quantifying aromaticity is current-density mapping. researchgate.netnih.govresearchgate.net When a magnetic field is applied perpendicular to the plane of an aromatic molecule, it induces a flow of the π-electrons, known as a ring current. The direction and magnitude of this current can be calculated and plotted, providing a detailed picture of electron delocalization.

For an aromatic system, a diatropic ring current is observed, which flows in a clockwise direction (when viewed from the direction of the applied magnetic field). researchgate.net This diatropic current is responsible for the characteristic downfield chemical shifts of protons on the periphery of aromatic molecules in NMR spectroscopy. The ipsocentric method is a common and accurate approach for calculating these induced current densities. researchgate.net

Methods for Aromaticity Characterization Description
NICS (Nucleus-Independent Chemical Shift) Calculates magnetic shielding at ring centers to probe local aromaticity.
Current-Density Mapping Visualizes the flow of π-electrons under a magnetic field to identify diatropic (aromatic) or paratropic (anti-aromatic) currents.
HOMA (Harmonic Oscillator Model of Aromaticity) A geometry-based index that evaluates bond length alternation to quantify aromaticity.
Aromatic Stabilization Energy (ASE) An energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a non-aromatic reference.

Biradical Character in this compound Systems

The concept of biradical or polyradical character in large nanographenes and related PAHs has gained significant attention. arxiv.orgnih.govchemistryviews.org Open-shell systems, which contain unpaired electrons, can arise in large PAHs due to topological frustration or strong electron-electron interactions. arxiv.orgnih.govscientaomicron.com

While this compound itself is a closed-shell molecule in its ground state, its large and complex π-system provides a foundation for the emergence of open-shell character in related systems, such as its derivatives, charged species, or excited states. The design of large, fully-fused nanographenes can lead to molecules with multiple unpaired electrons, exhibiting both ferromagnetic and antiferromagnetic interactions. arxiv.orgnih.govchemistryviews.org

Computational studies on non-Kekuléan structures, which cannot be drawn with a classic Lewis structure of alternating double and single bonds, sometimes indicate a degree of biradicaloid character. The potential for open-shell character in systems based on the HBC framework is an active area of research, with implications for the development of novel materials with unique magnetic and electronic properties, potentially applicable in spintronics and quantum information technologies. nih.govchemistryviews.org

Modeling of Intermolecular Interactions and Aggregation Behavior

The behavior of this compound (HBC) in condensed phases is largely governed by non-covalent intermolecular interactions, particularly π-π stacking. Computational modeling has proven to be an indispensable tool for understanding these forces and predicting the aggregation and self-assembly of HBC molecules. Various theoretical approaches, ranging from molecular mechanics to quantum chemistry, have been employed to elucidate these complex phenomena.

Molecular dynamics (MD) simulations are frequently used to study the dynamic behavior of HBC clusters. cam.ac.uk These simulations can model the solid-liquid phase transitions and determine the melting points of HBC clusters, which are crucial for understanding the thermal stability of potential nanostructures. cam.ac.uk For instance, MD simulations have utilized isotropic potentials (such as isoPAHAP) to describe the intermolecular interactions between carbon and hydrogen atoms, while force fields like OPLS-AA are used for the intramolecular interactions, treating the molecules as flexible. cam.ac.uk By analyzing the evolution of intermolecular energy and the Lindemann Index, researchers can determine the melting points of clusters and extrapolate these findings to predict the bulk melting point of HBC. cam.ac.uk

Quantum mechanical methods provide a more detailed and accurate description of the non-covalent interactions at play. Density Functional Theory (DFT) coupled with Symmetry-Adapted Perturbation Theory (SAPT) has been used to analyze the interaction energy between an HBC molecule and other molecules, such as water. pitt.edu This method decomposes the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. Such studies are valuable for creating benchmarks to test more approximate and computationally less expensive methods. pitt.edu The insights gained from these calculations are critical for understanding the behavior of HBC as a model for larger graphene-like structures interacting with their environment. pitt.edu

Molecular mechanics and semi-empirical methods have also been applied to study the potential energy surfaces of interacting HBC molecules. researchgate.net By minimizing the potential energy, these studies can predict stable arrangements, such as the interlayer distances in stacked HBC dimers and oligomers, which often correspond well with experimental data from carbonaceous materials. researchgate.net These models confirm that π-π stacking is a primary driver for the self-assembly of HBC into columnar structures, a behavior that is foundational to its application in liquid crystals and electronic materials. nii.ac.jphu-berlin.de The aggregation behavior is known to be highly dependent on concentration and temperature, with larger columnar aggregates forming at higher concentrations or lower temperatures. nii.ac.jp

Table 1: Computational Methods for Modeling HBC Intermolecular Interactions

Method/Force Field Application Key Findings Reference
Molecular Dynamics (MD) with isoPAHAP and OPLS-AA Study of solid-liquid transitions in HBC clusters. Enables determination of cluster melting points and extrapolation to bulk material properties. cam.ac.uk cam.ac.uk
DFT-SAPT Analysis of interaction energy between HBC and a water molecule. Provides a detailed breakdown of interaction forces (electrostatic, dispersion, etc.) and serves as a benchmark for other methods. pitt.edu pitt.edu

Theoretical Studies of Functionalized this compound Systems

The functionalization of the HBC core with various substituent groups is a key strategy for tuning its physical and chemical properties, such as solubility, self-assembly behavior, and electronic characteristics. Theoretical and computational studies are essential for understanding the effects of these modifications at a molecular level and for guiding the rational design of new HBC-based materials. nii.ac.jpresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools used to investigate functionalized HBC systems. researchgate.netresearchgate.net These calculations can predict how different substituents affect the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For example, attaching electron-donating or electron-withdrawing groups at specific positions (para-, ortho-, or meta-) can lift the degeneracy of the HOMO or LUMO levels. nii.ac.jpresearchgate.net This change in the molecular orbitals directly impacts the electronic transition probabilities and, consequently, the photophysical properties of the molecule. researchgate.net

Theoretical studies have shown a strong correlation between the calculated oscillator strength of the lowest energy absorption band (the α-band) and the experimentally observed fluorescence quantum yields. nii.ac.jp Substituents at the para- and ortho-positions are particularly effective at enhancing the oscillator strengths of the lowest energy band, leading to increased fluorescence. nii.ac.jpresearchgate.net DFT calculations of properties like local ionization potential and electrostatic potential maps can also reveal the most likely sites for further chemical reactions, such as electrophilic aromatic substitution, providing valuable insights for synthetic chemists. researchgate.net

The aggregation behavior of HBC is also profoundly influenced by its peripheral functionalization. The introduction of flexible aliphatic chains can induce liquid crystalline properties, with the length and branching of the chains fine-tuning the stability of the mesophase. nii.ac.jphu-berlin.de Theoretical models help to understand how these side chains mediate the π-stacking interactions, leading to the formation of different aggregate structures, such as helical or simple columnar packings. nii.ac.jp For instance, trimethoxy-substituted HBC has been shown to form a helical packing layer in its liquid crystalline phase. nii.ac.jp

Table 2: Predicted Effects of Functionalization on HBC Properties (TD-DFT)

Functional Group Position Effect on Frontier Orbitals Predicted Impact on Photophysical Properties Reference
para-position Lifts degeneracy of HOMOs/LUMOs Enhances oscillator strength of the α-band, increasing fluorescence quantum yield. nii.ac.jp nii.ac.jpresearchgate.net
ortho-position Lifts degeneracy of HOMOs/LUMOs Effectively enhances oscillator strength, leading to higher fluorescence. nii.ac.jp nii.ac.jpresearchgate.net

Computational Prediction of Sensing Properties of this compound Nanostructures

The unique electronic properties and large surface area of this compound make it a promising candidate for use in chemical sensors. Computational studies, primarily based on Density Functional Theory (DFT), have been instrumental in exploring and predicting the sensing capabilities of pristine and modified HBC nanostructures toward various analytes. researchgate.netresearchgate.net

These theoretical investigations typically model the interaction between an HBC-based surface and a target gas molecule. Key parameters calculated include the adsorption energy, the equilibrium distance between the molecule and the surface, and the amount of charge transfer. A large negative adsorption energy indicates a strong, favorable interaction, suggesting high sensitivity. researchgate.netresearchgate.net

Studies have shown that pristine HBC exhibits weak interactions (physisorption) with many molecules, such as ammonia (NH3) and gamma-butyrolactone (GBL), resulting in little to no change in its electronic properties. researchgate.netresearchgate.net This suggests that pristine HBC is not an effective sensor for these substances. researchgate.net

However, computational models predict that doping the HBC nanostructure with heteroatoms can dramatically enhance its sensing performance. researchgate.netresearchgate.net By substituting carbon atoms in the HBC lattice with elements like Boron (B), Aluminum (Al), or Silicon (Si), the electronic structure of the material is altered, creating active sites that can strongly interact with analyte molecules. researchgate.netresearchgate.net

For example, DFT calculations predict that Al-doped HBC can strongly adsorb GBL with a significant adsorption energy, while Si-doping is less effective. researchgate.net A crucial indicator of a sensing event is a change in the material's electrical conductivity, which is related to its HOMO-LUMO energy gap (Eg). The adsorption of GBL on Al-doped HBC was predicted to decrease the energy gap by approximately 33.5%, a substantial change that could be easily detected electronically. researchgate.net Similarly, B-doped and Al-doped HBCs are predicted to be highly sensitive to NH3, with adsorption leading to significant changes in the band gap, whereas pristine HBC is ineffective. researchgate.net These computational predictions provide a powerful guide for the experimental development of novel HBC-based sensors with high sensitivity and selectivity. researchgate.netresearchgate.net

Table 3: DFT Predictions for HBC-Based Gas Sensing

HBC System Analyte Adsorption Energy (kcal/mol) Change in HOMO-LUMO Gap (Eg) Predicted Sensing Potential Reference
Pristine HBC NH₃ Weak Negligible Low researchgate.net
B-doped HBC NH₃ Strong Significant increase Promising researchgate.net
Al-doped HBC NH₃ Strong Significant change Promising researchgate.net
Pristine HBC Gamma-butyrolactone (GBL) Weak Negligible Low researchgate.net
Al-doped HBC Gamma-butyrolactone (GBL) -44.1 ~33.5% decrease High researchgate.net

Advanced Spectroscopic and Microscopic Characterization of Hexabenzo Bc,ef,hi,kl,no,qr Coronene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For hexabenzo[bc,ef,hi,kl,no,qr]coronene, ¹H and ¹³C NMR are particularly informative, confirming the molecule's highly symmetric nature.

The proton NMR spectrum of this compound is remarkably simple, a direct consequence of the molecule's D₆h symmetry. All 18 protons are chemically and magnetically equivalent, leading to the observation of a single resonance signal. In a study, the ¹H NMR spectrum was recorded at 353 K in 1,1,2,2-tetrachloroethane-d₂, revealing a singlet at a specific chemical shift. researchgate.net This downfield shift is characteristic of aromatic protons that are deshielded by the ring current effect inherent in large π-conjugated systems.

¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) [ppm]MultiplicityNumber of ProtonsReference Solvent
9.45Singlet18H1,1,2,2-tetrachloroethane-d₂

Consistent with the high symmetry observed in the proton NMR, the ¹³C NMR spectrum of this compound also displays a limited number of signals. The 42 carbon atoms of the molecule are distributed among only a few unique chemical environments. The fully proton-decoupled ¹³C NMR spectrum shows distinct resonances for the protonated (bay-region) carbons and the quaternary carbons at the fusion points of the benzene (B151609) rings. The chemical shifts provide critical information about the electronic structure and connectivity of the carbon skeleton. nih.gov

¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) [ppm]Carbon TypeAssignment
124.2CHAromatic
128.5CQuaternary Aromatic
131.1CQuaternary Aromatic

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For a large, thermally stable molecule like this compound (C₄₂H₁₈, exact mass: 522.14 Da), various ionization methods can be employed. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound. In the case of this compound, its exceptional stability results in a very intense molecular ion peak (M⁺˙) at m/z 522. nist.govnist.gov Due to the robust, fully annulated aromatic system, fragmentation is limited. The spectrum is typically dominated by the molecular ion, with some evidence of multiply charged ions (e.g., [M]²⁺ at m/z 261), which is a common feature for large, planar PAHs.

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that is particularly well-suited for analyzing non-volatile and thermally sensitive compounds. This method minimizes fragmentation, making it ideal for the unambiguous determination of the molecular weight of large PAHs. The FD-mass spectrum of this compound is characterized by a predominant peak corresponding to the molecular ion [M]⁺ at m/z 522. researchgate.net This technique is often used to monitor the progress of synthesis reactions, such as the cyclodehydrogenation of precursor molecules, confirming the formation of the target compound. researchgate.net

Mass Spectrometry Data for this compound
TechniqueIonObserved m/zRelative Intensity
EI-MS[M]⁺˙522High (Base Peak)
EI-MS[M]²⁺261Low to Moderate
FD-MS[M]⁺522High (Base Peak)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. However, its application to very large PAHs like this compound is challenging due to the compound's extremely low volatility and high melting point. Standard GC methods are generally not suitable for eluting such large molecules from the column. shimadzu.com While specialized high-temperature GC columns and conditions can be used for PAHs with up to 6 rings, the analysis of a 13-ring system like this compound is not routinely performed by this method. shimadzu.comrestek.com Therefore, direct infusion mass spectrometry or techniques coupled with liquid chromatography are more appropriate for its analysis.

Optical Spectroscopy

The extensive π-conjugated system of this compound (HBC) governs its distinct optical properties. Spectroscopic techniques that probe the electronic transitions of this molecule provide valuable insights into its electronic structure and excited-state dynamics.

UV/Vis Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by a series of absorption bands across the ultraviolet and visible regions, a direct consequence of its large, planar aromatic core. The high degree of π-electron delocalization in HBC results in a complex spectrum with multiple electronic transitions. usra.edu The optoelectronic properties of HBC derivatives have been investigated, and it has been shown that substitution on the aromatic core can lead to a significant bathochromic (red) shift of the absorption maximum. researchgate.net For instance, tris-iodinated HBC derivatives exhibit this shift compared to the unsubstituted parent molecule. researchgate.net

Theoretical calculations, such as those employing semiempirical methods, have been used to understand the conformation and symmetry of HBC compounds, which in turn influence their UV/Vis absorption spectra. researchgate.net The high solubility of certain derivatives, like hexa-tert-butyl-hexa-peri-hexabenzocoronene, in common organic solvents has enabled comprehensive spectroscopic characterization in solution. researchgate.net

Table 1: Key UV/Vis Absorption Features of this compound and Derivatives

Compound/DerivativeSolvent/MatrixAbsorption Maxima (λmax)Reference
Tris-iodinated HBCNot SpecifiedBathochromic shift compared to parent HBC researchgate.net
Hexa-tert-butyl-HBCCommon Organic SolventsAllows for detailed solution-phase spectroscopy researchgate.net

Fluorescence Emission Spectroscopy and Photophysical Property Determination

This compound exhibits strong fluorescence, a property that is of significant interest for its potential applications in organic electronics. wikipedia.org The luminescence behavior of HBC is closely related to that of coronene (B32277). acs.org

Detailed studies of HBC isolated in a solid para-hydrogen matrix have allowed for the precise determination of its electronic transition origins. The S1–S0 electronic transition origin of peri-HBC was clearly observed at 22,088 cm–1 (452.7 nm). nist.govnih.gov The dispersed fluorescence spectrum, recorded upon excitation into a higher excited state (S4), shows a prominent band at 471.53 nm, which is 880 cm–1 from the origin. Other less intense features are also observed at various displacements from the origin. nih.gov

The fluorescence quantum yield of HBC derivatives, such as HBC-fullerene conjugates, has been measured to understand the electronic communication between different molecular subunits. researchgate.net These measurements are crucial for evaluating the potential of such materials in molecular electronics. researchgate.net

Table 2: Fluorescence Emission Data for this compound

ParameterWavenumber (cm-1)Wavelength (nm)Reference
S1–S0 Electronic Transition Origin22,088452.7 nist.govnih.gov
Most Intense Dispersed Fluorescence Band21,208 (880 cm-1 from origin)471.53 nih.gov
Other Notable Fluorescence Bands (Displacement from Origin)347, 505, 614, 1093, 1278459.95, 463.32, 465.67, 476.29, 480.53 nih.gov

Phosphorescence and Delayed Fluorescence Studies

In addition to prompt fluorescence, this compound also exhibits phosphorescence and E-type delayed fluorescence. acs.org These phenomena have been studied in a perhydrocoronene matrix at temperatures ranging from 77 to 353 K. acs.orgnist.gov The phosphorescence transition in HBC is noted to be symmetry-forbidden, a characteristic that it shares with coronene. acs.org

The observation of delayed fluorescence indicates that triplet excited states play a significant role in the photophysics of HBC. E-type delayed fluorescence, specifically, arises from the thermal activation of molecules from the lowest triplet state (T1) back to the first excited singlet state (S1), followed by radiative decay to the ground state (S0). The study of these emission processes provides valuable information about the energy gap between the S1 and T1 states and the kinetics of intersystem crossing.

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecular structure of this compound, with different vibrational modes corresponding to specific stretching, bending, and torsional motions of the atoms.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound has been reported and provides insight into its vibrational modes. nih.gov More recent studies have combined experimental IR spectroscopy with Density Functional Theory (DFT) calculations to investigate the vibrational properties of both HBC and its perchlorinated derivative (HBC-Cl). nih.gov These combined experimental and theoretical approaches allow for a detailed assignment of the observed IR bands to specific molecular vibrations. nih.gov

For example, a collective out-of-plane bending of all C-H bonds is a characteristic feature in the IR spectrum of HBC. nih.gov In the case of HBC-Cl, a doubly degenerate mode involving the out-of-phase C-Cl stretching of bonds at specific positions of the chlorinated aryl moieties is observed. nih.gov Furthermore, a collective ring-breathing mode of the aromatic core, primarily involving the six outer Clar rings, is identified in both molecules, albeit with different vibrational patterns. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy for studying the vibrational modes of this compound. Theoretical and experimental Raman spectra of HBC and its perchlorinated derivative have been shown to be in very good agreement. nih.gov This allows for the elucidation of a number of vibrational modes corresponding to the observed peaks. nih.gov

Computational studies using DFT have been employed to simulate the Raman spectra of large polycyclic aromatic hydrocarbons, including molecules with similar structures to HBC. acs.org These simulations help in understanding the relationship between the molecular structure and the Raman spectral features. The analysis of Raman activities in terms of local contributions from internal coordinates can provide deeper insights into the nature of the vibrational modes. acs.org For many polycyclic aromatic hydrocarbons, the most intense Raman bands are typically observed in the 1200-1600 cm-1 range, corresponding to intramolecular vibrations. researchgate.net

Table 3: Assigned Vibrational Modes of this compound and a Derivative

MoleculeSpectroscopyVibrational Mode DescriptionReference
HBCIRCollective out-of-plane bending of all C-H bonds nih.gov
HBCIRCollective ring-breathing mode of the aromatic core nih.gov
HBC-ClIRDoubly degenerate mode of out-of-phase C-Cl stretching nih.gov
HBC-ClIRCollective ring-breathing mode with an alternated pattern nih.gov

X-ray Diffraction and Structural Elucidation

X-ray diffraction techniques are indispensable for the structural characterization of this compound (HBC), providing fundamental insights into its molecular conformation, crystal packing, and the organization of its supramolecular assemblies. These methods range from the precise atomic-level determination in single crystals to the analysis of bulk properties and nanoscale ordering in thin films and solutions.

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive method for determining the precise three-dimensional structure of HBC and its derivatives at the atomic level. researchgate.net This technique has been crucial in confirming the planar geometry of the parent HBC molecule and in elucidating the often non-planar, contorted structures of its derivatives, which can adopt saddle, helical, or saddle-helix conformations. researchgate.net

The unsubstituted this compound crystallizes in a monoclinic system, typically adopting a herringbone packing motif, which is a common arrangement for large polycyclic aromatic hydrocarbons (PAHs). wikipedia.orgresearchgate.net The analysis of its crystal structure reveals the arrangement of the planar disks, which stack in a γ-motif. researchgate.net The high tendency of HBC derivatives to crystallize has facilitated numerous structural studies, with some derivatives forming suitable single crystals within hours. nih.gov

SC-XRD analysis is also fundamental in confirming the successful synthesis of complex HBC-based architectures, such as π-extended helicenes and fullerene dyads. nih.govrsc.org For instance, the crystal structure of an HBC-based researchgate.nethelicene unambiguously confirmed its twisted helical character, defined by the sum of torsion angles and the interplanar angle between terminal rings. nih.gov Similarly, the first X-ray crystal structure of an HBC-fullerene dyad revealed a very short distance between the two carbon-allotrope components, providing insight into their close electronic communication. rsc.org The structural data obtained from SC-XRD are foundational for understanding the structure-property relationships that govern the material's electronic and optical characteristics.

Table 1: Crystallographic Data for Unsubstituted this compound
ParameterValueReference
Crystal SystemMonoclinic wikipedia.org
Space GroupP21/a wikipedia.org
a (nm)1.8431(3) wikipedia.org
b (nm)0.5119(1) wikipedia.org
c (nm)1.2929(2) wikipedia.org
β (°)112.57(1) wikipedia.org
Formula Units (Z)2 wikipedia.org

Powder X-ray Diffraction (PXRD), often complemented by Wide-Angle X-ray Diffraction (WAXD), is a powerful technique for characterizing the bulk structure and phase purity of HBC materials. It is particularly valuable for studying the self-assembly of HBC derivatives into columnar superstructures, which are driven by π-π interactions. mdpi.com These columnar stacks are of significant interest for applications in organic electronics. mdpi.com

PXRD patterns provide information on the average crystallite size, lattice distortions, and the degree of crystallinity in a polycrystalline sample. In studies of HBC-doped polyacrylonitrile-based precursors for carbon fibers, XRD was used to analyze the crystal structure. mdpi.com The results indicated that the addition of HBC led to a lower crystalline content in the precursor fibers compared to unmodified fibers, suggesting that HBC disturbs the polymer chain agglomeration during coagulation. mdpi.com

Furthermore, WAXD studies on oligomers of HBC have revealed that ordered columnar stacking occurs in dimers and trimers. nih.gov By analyzing shear-aligned samples, it was determined that the supramolecular columns themselves are the anisotropic elements that respond to the alignment force, a crucial insight for processing these materials into ordered films. nih.gov The technique is also used to characterize the liquid crystalline phases of HBC derivatives, confirming the retention of hexagonal columnar structures during polymerization. rsc.org

Small-Angle X-ray Scattering (SAXS) is an essential technique for probing the structure of materials on a nanometer to micrometer scale. It is perfectly suited for analyzing the shape, size, and arrangement of the supramolecular structures formed by the self-assembly of HBC and its derivatives in solution or in liquid crystalline phases. researchgate.net

Scanning Probe Microscopy and Surface Characterization

Scanning probe microscopy (SPM) techniques, including Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), have revolutionized the study of HBC at the single-molecule level. These methods allow for the direct visualization of molecular structure, bond order, surface adsorption, and self-assembly on various substrates with unprecedented atomic resolution.

Atomic Force Microscopy (AFM), particularly non-contact AFM (nc-AFM) using a CO-functionalized tip, has provided groundbreaking images of the internal structure of a single this compound molecule. researchgate.netsci-hub.se This technique made HBC the first molecule for which differences in the length and order of individual carbon-carbon bonds could be distinguished in a direct space measurement. wikipedia.org

By operating at low temperatures (around 5 K) to immobilize the molecule, researchers can obtain frequency-shift nc-AFM images that reveal the molecule's atomic skeleton. sci-hub.se The contrast in these images is exquisitely sensitive to the local electron density and the forces between the tip and the molecule. researchgate.netnih.gov For HBC adsorbed on a Cu(111) surface, constant-height AFM measurements show that different types of C-C bonds appear with varying brightness and apparent length. researchgate.netresearchgate.net Bonds with higher electron density, corresponding to a higher bond order, are imaged as brighter and shorter. researchgate.net This experimental observation is in excellent agreement with theoretical calculations of the molecule's electron density. researchgate.net

The ability to discriminate bond order is a significant achievement, as it allows for the direct visualization of fundamental chemical concepts like aromaticity and reactivity at the single-molecule level. researchgate.net This high-resolution imaging has become an essential tool for confirming the chemical structure of products from on-surface synthesis. researchgate.net

Table 2: AFM Imaging Parameters for Bond-Order Discrimination in HBC
ParameterValue/ConditionReference
Microscopy ModeNon-Contact AFM (nc-AFM) researchgate.net
Tip FunctionalizationSingle Carbon Monoxide (CO) molecule researchgate.netsci-hub.se
SubstrateCu(111) researchgate.netresearchgate.net
Temperature~5 K sci-hub.se
Imaging Height (z)3.7 ± 0.1 Å researchgate.netresearchgate.net
Oscillation Amplitude (A)0.35 Å researchgate.netresearchgate.net
Sample Bias Voltage (V)0.0 V researchgate.net

Scanning Tunneling Microscopy (STM) is a powerful tool for investigating the adsorption behavior, self-assembly, and electronic properties of HBC on conductive surfaces. mdpi.com STM studies have revealed how HBC molecules arrange themselves on different substrates, such as Au(111), Ag(111), and insulating layers like NaCl and KBr. researchgate.netacs.orgaip.orgtu-chemnitz.de

On Au(111), unsubstituted HBC molecules tend to adsorb in a disordered fashion at low coverage due to repulsive intermolecular forces. aip.org However, derivatives such as perchlorinated HBC can form highly ordered, close-packed networks driven by attractive halogen-halogen interactions between neighboring molecules. aip.org On Ag(111), a coverage-dependent orientation is observed: HBC lies flat on the surface in the monolayer regime, but in multilayers, the molecules become inclined at an angle of 43° relative to the substrate. tu-chemnitz.de

Low-temperature STM (LT-STM) allows for the imaging of molecular electronic resonances, which are related to the molecule's frontier orbitals (e.g., HOMO and LUMO). researchgate.netacs.org For HBC on KBr/Ag(111), the molecular electronic resonance associated with the Lowest Unoccupied Molecular Orbital (LUMO) has been imaged in detail. acs.org STM can also be used to manipulate individual molecules. On NaCl surfaces, where single HBC molecules are mobile under the STM tip, stable assemblies of two to four molecules could be constructed through lateral manipulation, allowing for their electronic properties to be studied. researchgate.netacs.org These studies are crucial for understanding the fundamental processes of molecular self-assembly and for building functional nanostructures from the bottom up. mdpi.commdpi.com

X-ray Photoelectron Diffraction (XPD) for Stack Growth and Molecular Orientation

X-ray Photoelectron Diffraction (XPD) is a powerful surface-sensitive technique capable of providing detailed information about the local structure and orientation of molecules within thin films and on crystalline surfaces. researcher.lifebohrium.com The method is based on the interference between a directly emitted photoelectron wave from a core level and waves that are elastically scattered by neighboring atoms. nih.gov This interference pattern is highly dependent on the geometric arrangement of the atoms, making XPD an ideal tool for determining the stacking sequence and orientation of molecules like this compound (HBC).

Studies on the growth of HBC on metal substrates, such as silver (Ag(111)), have revealed significant insights into its molecular orientation as a function of film thickness. tu-chemnitz.de While these specific studies utilized related techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, the principles of probing molecular orientation are analogous. In the monolayer regime, HBC molecules tend to lie flat on the metal surface, maximizing the interaction between the π-system and the substrate. tu-chemnitz.de This flat-lying orientation is a common feature for large polycyclic aromatic hydrocarbons on metal surfaces.

As the coverage increases beyond a monolayer, a distinct structural transition occurs. In the multilayer regime, the HBC molecules adopt an inclined orientation relative to the substrate plane. For HBC on Ag(111), this inclination angle has been measured to be approximately 43°. tu-chemnitz.de This change in orientation signifies the transition from molecule-substrate interactions dominating in the monolayer to molecule-molecule interactions governing the structure of the bulk film. The inclined stacking is characteristic of the bulk crystal structure of HBC. tu-chemnitz.de This transition from a flat monolayer to a tilted multilayer growth mode is a critical factor influencing the electronic properties of the film. tu-chemnitz.de Post-deposition processing methods, such as solvent vapor annealing or thermal annealing, can also be employed to induce preferential edge-on orientation, which corresponds to a greater degree of in-plane π-stacking and can significantly enhance properties like charge carrier mobility in electronic devices. nih.gov

Table 1: Molecular Orientation of this compound on Ag(111) as a Function of Coverage. tu-chemnitz.de
Coverage RegimeMolecular Orientation Relative to SubstrateDominant Interaction
MonolayerFlat-lying (0° inclination)Molecule-Substrate
MultilayerInclined (approx. 43° inclination)Molecule-Molecule

Electrochemical Characterization Techniques

Cyclic Voltammetry for Redox Behavior Analysis

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox properties of chemical species. ossila.com It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current, providing information on the oxidation and reduction potentials of a substance. ossila.comscielo.br

For this compound and its derivatives, CV is instrumental in characterizing their ability to accept and donate electrons. The extended π-conjugated system of HBC allows for the formation of stable charged species. Studies on derivatives, such as a spiro-fused HBC dimer, have shown that these molecules can undergo reversible oxidation processes. rsc.org Through chemical or electrochemical oxidation, they can form stable radical cations and dications, which can be subsequently reduced back to their neutral state. rsc.org This reversible redox behavior is a key characteristic for applications in electronic materials and charge-storage devices.

The redox potentials are sensitive to the molecular structure. For instance, introducing curvature into the aromatic framework, as seen in contorted or bowl-shaped HBC derivatives, can alter the electronic properties. These structurally modified compounds have been shown to accept electrons more readily than their planar or less-strained counterparts, a property that can be precisely quantified using CV. researchgate.net The analysis of a cyclic voltammogram allows for the determination of key parameters such as the anodic and cathodic peak potentials, which correspond to the potentials at which oxidation and reduction occur. ossila.com

Table 2: Redox Behavior of this compound Derivatives Investigated by Cyclic Voltammetry.
Compound TypeObserved Redox ProcessGenerated SpeciesSignificance
Spiro-fused HBC Dimer rsc.orgReversible OxidationRadical Cation, DicationDemonstrates stable charge-carrying states.
Bowl-shaped HBC researchgate.netEnhanced Electron AcceptanceAnionic SpeciesShows tunability of electronic properties via structural modification.

Spectroelectrochemistry for Electronic State Investigations

Spectroelectrochemistry combines electrochemical techniques with spectroscopic measurements to provide insights into the electronic structure of molecules as they undergo redox reactions. By monitoring spectroscopic changes (e.g., UV-Vis absorption, fluorescence) simultaneously with an electrochemical event, it is possible to identify the electronic states of the generated radical ions or other intermediates.

The electronic states of this compound have been investigated using various spectroscopic methods. Fluorescence spectroscopy has been used to probe the first electronic excited (S1) state, with studies identifying the S1–S0 electronic transition origin at approximately 22,088 cm⁻¹ (452.7 nm). nih.govacs.orgacs.org Furthermore, ultraviolet photoelectron spectroscopy (UPS) has been employed to map the molecular energy levels at interfaces, revealing shifts in energy levels that accompany changes in molecular orientation from monolayer to multilayer films. tu-chemnitz.de

While direct spectroelectrochemical studies on the parent HBC are not widely reported in the provided search results, related techniques like electrochemiluminescence (ECL) serve as a powerful example of this combined approach. In ECL, a species is electrochemically generated in an excited state, which then relaxes by emitting light. rsc.org ECL studies often involve overlaying cyclic voltammograms with the corresponding light emission intensity, directly linking the redox potentials to the generation of emissive electronic states. rsc.org Applying such spectroelectrochemical methods to HBC would allow for the direct correlation of its oxidation and reduction processes with changes in its electronic absorption and emission spectra, providing a detailed picture of the frontier molecular orbitals (HOMO and LUMO) involved in the redox events.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. linseis.comresearchgate.net It is highly effective for studying thermal transitions in materials, such as melting, crystallization, and liquid crystalline phase changes. linseis.comnih.gov

For discotic molecules like this compound, which are known to form liquid crystalline phases, DSC is a crucial tool for characterizing their thermal behavior. The introduction of flexible alkyl chains to the rigid aromatic core of HBC induces mesomorphism. DSC studies on HBC derivatives with varying alkyl chain lengths (e.g., -C13, -C15, -C17) have demonstrated a significant dependence of the phase transition temperatures on the length of these substituents. scientific.net By heating and cooling the sample in a controlled manner, DSC thermograms can reveal the temperatures and enthalpies associated with transitions between the crystalline solid (K), the columnar hexagonal liquid crystal (Colh), and the isotropic liquid (I) phases.

For example, investigations into HBC derivatives with odd-carbon number alkyl chains have shown clear endothermic and exothermic peaks corresponding to these phase transitions. scientific.net The phase behavior can also be influenced by the surrounding environment, such as when the molecule is dissolved in a solvent. DSC has been used to determine the temperature-concentration phase diagram of an HBC derivative in p-xylene, identifying transitions between different columnar packings and the isotropic phase. researchgate.net

Table 3: Phase Transition Temperatures of this compound Derivatives with Odd-Carbon Alkyl Chains (HBC-Cn) Determined by DSC. scientific.net
CompoundHeating Cycle Transition (°C)Cooling Cycle Transition (°C)
HBC-C13K → Colh: 68.3; Colh → I: 200.7I → Colh: 196.4; Colh → K: 37.3
HBC-C15K → Colh: 70.4; Colh → I: 178.6I → Colh: 173.8; Colh → K: 50.1
HBC-C17K → Colh: 74.5; Colh → I: 165.2I → Colh: 160.9; Colh → K: 58.6
K: Crystalline Phase; Colh: Columnar Hexagonal Phase; I: Isotropic Liquid Phase.

Dynamic Mechanical Analysis (DMA) for Mechanical Property Evaluation

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of materials, particularly polymers and composites. wikipedia.orgeag.com The method involves applying a sinusoidal stress or strain to a sample and measuring its response, from which key parameters like the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) can be determined. researchgate.netanton-paar.com

Storage Modulus (E') : Represents the elastic component of the material's response and is a measure of its stiffness. anton-paar.com

Loss Modulus (E'') : Represents the viscous component and is related to the material's ability to dissipate energy, often as heat. anton-paar.com

Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'), it provides a measure of the material's damping capacity. researchgate.net

While specific DMA studies on this compound are not prevalent in the surveyed literature, the technique offers significant potential for evaluating the mechanical properties of materials derived from it. HBC and its derivatives are foundational components for self-assembled structures, thin films, and fibers used in organic electronics. The mechanical integrity, flexibility, and dimensional stability of these materials are critical for device performance and longevity.

DMA could be used to probe the mechanical behavior of HBC-based films or composites across a range of temperatures. Such an analysis would be invaluable for identifying key thermal transitions, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a softer, more rubbery state. wikipedia.orgeag.com This information is crucial for defining the operational temperature range of devices. Furthermore, DMA could be used to assess the influence of molecular orientation and packing density on the stiffness and damping properties of HBC films, providing a link between supramolecular structure and bulk mechanical performance.

Functionalization and Derivatization Strategies for Hexabenzo Bc,ef,hi,kl,no,qr Coronene

Peripheral Derivatization Approaches

Attaching functional groups to the outer edge of the HBC core is a common strategy to enhance solubility and direct the self-assembly of these molecules into well-defined supramolecular structures. nih.gov

Introduction of Flexible Aliphatic Chains for Liquid Crystallinity

The introduction of flexible aliphatic chains is a well-established method to induce liquid crystalline behavior in disc-shaped molecules like HBC. These chains increase the molecule's solubility in organic solvents and promote the formation of one-dimensional columnar stacks, which are essential for applications in organic electronics. nih.govutexas.edu The length and branching of the alkyl chains significantly influence the stability and temperature range of the liquid crystalline phases (mesophases).

For instance, attaching six long, branched alkyl chains, specifically 3,7,11,15-tetramethylhexadecanyl groups, to the HBC core results in a derivative (HBC-C4/16) that exhibits a stable discotic hexagonal columnar mesophase over a broad temperature range, from -36 °C to 231 °C. utexas.edu This modification not only makes the compound soluble in common organic solvents but also lowers its melting point, which is attributed to increased steric crowding and conformational disorder from the branched chains. utexas.edu Similarly, alkoxy-substituted HBC derivatives have been synthesized, leading to the formation of well-organized columnar mesophases at room temperature. nih.gov The specific arrangement within these phases can vary, with some derivatives showing a rectangular columnar phase (Colr) and others a hexagonal columnar phase (Colh), depending on the symmetry of the substitution. nih.gov The ability to control the alignment of these molecular columns on a substrate, for example, through bar-coating methods, is crucial for optimizing charge transport in electronic devices. nih.gov

Table 1: Examples of Alkyl-Substituted Hexabenzocoronenes and their Liquid Crystalline Properties

Derivative Name Substituent Mesophase Type Mesophase Temperature Range (°C)
HBC-C4/16 Hexa-(3,7,11,15-tetramethylhexadecanyl) Discotic Hexagonal Columnar (Colho) -36 to 231 utexas.edu
Alkoxy-HBC (48) Alkoxy chains Rectangular Columnar (Colr) Observed at ambient temperature nih.gov
Alkoxy-HBC (49) Alkoxy chains Hexagonal Columnar (Colh) Observed at ambient temperature nih.gov

Halogenation and Perfluoroalkylation Strategies

Halogenation, the substitution of peripheral hydrogen atoms with halogens like fluorine or chlorine, is a powerful tool for modulating the electronic properties of HBC. A computational study combining density functional theory (DFT) with quantum-inspired computing has been used to explore the vast chemical space of halogenated HBC derivatives. researcher.life The goal of such strategies is often to optimize specific characteristics, such as maximizing the molecular dipole moment or minimizing the energy of the lowest unoccupied molecular orbital (LUMO). researcher.life These modifications can influence intermolecular interactions and charge transport properties, making halogenated HBCs promising candidates for electronic applications. The computational approach effectively searched through approximately 387 million unique chemical structures to identify optimal substitution patterns of fluorine and chlorine on the 18 peripheral positions of the HBC core. researcher.life

C-H Borylation and Other Selective Functionalizations

Direct functionalization of the C-H bonds on the HBC periphery offers a more efficient route to introduce a variety of functional groups, bypassing the need for pre-functionalized starting materials. A significant breakthrough in this area is the iridium-catalyzed six-fold C-H borylation of unsubstituted HBC. beilstein-journals.orgnagoya-u.ac.jpnih.gov This method allows for the regioselective installation of six boryl groups at the least sterically hindered positions on the HBC core. beilstein-journals.org

The reaction is typically carried out using an iridium catalyst and a boron-containing reagent. The choice of solvent is crucial for the success of the reaction, as HBC itself is poorly soluble. beilstein-journals.orgnagoya-u.ac.jpnih.govresearchgate.net Screening of solvents revealed that N-methylpyrrolidone (NMP) can facilitate the reaction, yielding the hexaborylated HBC product. beilstein-journals.org The structure of the resulting hexaborylated HBC has been confirmed by X-ray crystallography. beilstein-journals.orgnagoya-u.ac.jpnih.gov This borylated intermediate is significantly more soluble than the parent HBC and serves as a versatile platform for further derivatization. beilstein-journals.org For example, the boryl groups can be converted into other functionalities, such as hydroxyl groups, via oxidation. nii.ac.jp Optoelectronic measurements of the hexaborylated HBC show a bathochromic (red) shift in its absorption bands compared to unsubstituted HBC, an effect attributed to the electron-donating nature of the boryl groups. beilstein-journals.orgnagoya-u.ac.jpnih.gov

Table 2: Iridium-Catalyzed C-H Borylation of Hexabenzocoronene

Feature Description
Reaction Type Six-fold C-H Borylation beilstein-journals.orgnagoya-u.ac.jp
Catalyst Iridium-based catalyst beilstein-journals.orgnih.gov
Selectivity Regioselective at the least sterically hindered C-H bonds beilstein-journals.org
Product Hexaborylated Hexabenzocoronene beilstein-journals.org
Key Advantage Direct functionalization of unsubstituted HBC beilstein-journals.orgnagoya-u.ac.jpnih.gov
Product Properties Improved solubility; Bathochromic shift in absorption spectra beilstein-journals.orgnagoya-u.ac.jp

Core Modification and Heteroatom Doping

Incorporating heteroatoms directly into the carbon framework of HBC, a process known as heteroatom doping, dramatically alters the molecule's electronic structure, photophysical properties, and reactivity. aalto.fisgitolab.com

Synthesis of Aza-Hexabenzo[bc,ef,hi,kl,no,qr]coronene Derivatives

The synthesis of nitrogen-containing, or aza-, HBC derivatives has been a significant challenge in organic synthesis due to the difficulty of selectively introducing nitrogen atoms into the core. aalto.fisgitolab.com A recently developed in-solution strategy enables the synthesis of cationic nitrogen-embedded HBC derivatives, specifically 3a²-azahexa-peri-hexabenzocoronenium salts. aalto.fisgitolab.com

This method involves a formal [3+3] cycloaddition of polycyclic aromatic azomethine ylides with cyclopropenes, followed by a mechanochemical intramolecular cyclization to form the final C–C bonds. aalto.fisgitolab.com The resulting aza-HBC cation features a central pyridinium ring. Spectroscopic analysis of these nitrogen-embedded derivatives reveals interesting properties. For instance, one derivative exhibited a fluorescence quantum yield of 30%, which is notably higher than that of typical all-carbon HBC derivatives (usually less than 10%). aalto.fi This enhancement highlights the significant impact of core nitrogen doping on the photophysical characteristics of the molecule.

Doping with Other Heteroatoms (e.g., Boron, Sulfur, Selenium)

Beyond nitrogen, other heteroatoms such as boron, sulfur, and selenium have been incorporated into the HBC framework, leading to novel materials with unique properties.

Boron: A BN-doped coronene (B32277) derivative has been synthesized where the central benzene (B151609) ring of the coronene core is replaced by a borazine (B1220974) (B₃N₃) ring. nih.gov This synthesis involves the stepwise planarization of a hexaarylborazine precursor through intramolecular Friedel-Crafts-type reactions. nih.gov The introduction of the central BN core results in a significant widening of the HOMO-LUMO gap and enhances blue-shifted light emission compared to its all-carbon counterpart. nih.gov

Sulfur and Selenium: Chalcogens like sulfur and selenium have been inserted into the HBC backbone to create a series of chalcogen-doped nanographenes. researchgate.net The insertion of these larger atoms can induce nonplanar, helical geometries in the resulting molecule, in contrast to the planar structure of HBC. researchgate.net These structural changes improve solubility. The properties of these doped nanographenes are highly dependent on the specific chalcogen and its oxidative state. researchgate.net For example, sulfur-annulated HBCs decorated with peripheral phenylthio groups have been synthesized. semanticscholar.org In some cases, the incorporated heteroatom can be extruded; selenium-doped nanographenes can undergo a selenium extrusion reaction upon heating or acid treatment to yield the parent hydrocarbon, indicating their potential use as precursors. researchgate.net

Table 3: Summary of Heteroatom Doping in Hexabenzocoronene Core

Heteroatom Synthetic Strategy Key Structural Change Impact on Properties
Nitrogen (Aza-HBC) Formal [3+3] cycloaddition and mechanochemical cyclization aalto.fisgitolab.com Formation of a central pyridinium ring (cationic) Enhanced fluorescence quantum yield (up to 30%) aalto.fi
Boron (BN-HBC) Planarization of a hexaarylborazine precursor nih.gov Replacement of the central benzene ring with a borazine ring Widened HOMO-LUMO gap; Enhanced blue-shifted emission nih.gov
Sulfur/Selenium Insertion into the HBC backbone researchgate.net Induces nonplanar, helical geometries Improved solubility; Properties depend on chalcogen and oxidative state researchgate.net

Covalent Linkage to Other Conjugated Systems

The covalent attachment of HBC to other electronically active molecules, such as fullerenes and porphyrins, creates donor-acceptor dyads with unique photophysical properties, making them promising for applications in molecular electronics and artificial photosynthesis.

Hexabenzo[bc,ef,hi,kl,no,qr]coronene-Fullerene Dyads

The synthesis of HBC-fullerene dyads involves the covalent linking of the planar HBC donor unit to the spherical fullerene acceptor. A notable approach to achieving this is through a [3+2] dipolar cycloaddition reaction. In this method, a monofunctionalized HBC derivative bearing an aldehyde group is reacted with N-methylglycine (sarcosine) and buckminsterfullerene (C60). This reaction proceeds via the in-situ formation of an azomethine ylide from the HBC-aldehyde and sarcosine, which then undergoes a cycloaddition to a nih.govnih.gov double bond of the fullerene. This strategy has been successful in producing HBC-fullerene dyads in good yields. nih.gov

X-ray crystallography of these dyads has revealed a close spatial relationship between the two carbon allotropes, with intermolecular distances as short as 3.2 Å, which is less than the interlayer spacing in graphite (3.35 Å). beilstein-journals.org This proximity facilitates significant electronic communication between the HBC and fullerene moieties, as evidenced by absorption and fluorescence spectroscopy. beilstein-journals.orgnih.gov The HBC unit typically acts as the electron donor in these systems. beilstein-journals.org

Dyad ComponentLinkage StrategyIntermolecular Distance (Å)Potential Application
This compound[3+2] Dipolar Cycloaddition~3.2Molecular Electronics
Fullerene (C60)

Porphyrin-Linked this compound Nanographenes

Porphyrins, with their rich photophysical and electrochemical properties, are another important class of molecules for covalent linkage to HBC. The resulting conjugates are of interest for light-harvesting applications. A modular synthetic approach has been developed to create a variety of phenyl- and HBC-fused porphyrin conjugates. This involves the preparation of phenyl-fused nickel porphyrin building blocks that are subsequently introduced to the periphery of an HBC precursor via a Palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net

Subsequent intramolecular oxidative cyclodehydrogenation (Scholl reaction) of the porphyrin-HBC precursor can lead to the formation of additional carbon-carbon bonds, creating highly π-extended and soluble architectures. acs.org These fusion reactions can introduce five-membered rings at the periphery of the porphyrin, which can impart a significant biradicaloid character to the porphyrin core, impacting the excited-state lifetimes. researchgate.net The degree of π-extension and the number and relative position of the porphyrin units significantly influence the absorption properties of the final conjugate. researchgate.net

Integration with Oligophenylene Precursors

The synthesis of functionalized and extended HBC derivatives is intrinsically linked to the design of their oligophenylene precursors. The classical and most versatile approach to HBC synthesis involves the oxidative cyclodehydrogenation (Scholl reaction) of a hexaphenylbenzene (B1630442) (HPB) precursor. nih.govrsc.org By strategically functionalizing the oligophenylene precursor, one can dictate the substitution pattern and, consequently, the properties of the final HBC derivative.

Oligophenylene precursors based on 1,3,5-tris-(2'-biphenyl)ylbenzene and 1,4-bis-(2'-biphenyl)yl-2,5-diphenylbenzene have been utilized for the efficient synthesis of HBC and its derivatives. nih.govfigshare.com For instance, this strategy allows for the preparation of D3h symmetrical HBCs. figshare.com The substitution pattern on the oligophenylene precursor can also influence the cyclodehydrogenation process itself. For example, the synthesis of a tert-butyl-substituted HBC with D2h symmetry required a two-step cyclodehydrogenation due to alterations in the spin density distribution of the precursor. nih.gov Therefore, the integration of desired functionalities begins at the oligophenylene precursor stage, which then directs the formation of the final HBC architecture. nih.gov

Synthesis of Hydrogenated this compound

The hydrogenation of HBC offers a pathway to nanographanes and, potentially, atomically precise nanodiamonds. This transformation involves the conversion of the sp2-hybridized carbon atoms of the aromatic HBC core to sp3-hybridized carbons. The interaction of atomic hydrogen with HBC on a gold surface has been studied using techniques such as time-of-flight mass spectrometry, scanning tunneling microscopy, and Raman spectroscopy. acs.org

Density functional tight-binding molecular dynamics simulations have been employed to understand the conversion process to sp3 carbon atoms. acs.org This research demonstrates the feasibility of HBC hydrogenation both computationally and experimentally, opening avenues for the fabrication of novel carbon-sp3 nanomaterials. acs.org

Development of Non-Planar and Helical this compound Motifs

Introducing non-planarity and helicity into the HBC framework is a strategy to modulate its self-assembly and chiroptical properties. A key approach to achieving this is through the design of sterically hindered oligophenylene precursors that cannot fully planarize during the final oxidative cyclodehydrogenation step. nih.govresearchgate.net

By incorporating sterically demanding groups, such as tert-butyl groups, into a hexaphenylbenzene precursor, the complete formation of all six new carbon-carbon bonds required for a planar HBC is prevented. researchgate.net Instead, an incomplete cyclization occurs, leading to the formation of a π-extended researchgate.nethelicene. nih.govresearchgate.net This twisted nanographene, based on the HBC motif, has been fully characterized, including by X-ray diffraction analysis. nih.govresearchgate.net

Another strategy to induce non-planarity involves the introduction of non-hexagonal rings into the HBC precursor. The inherent ring strain in these precursors makes them less prone to forming planar structures upon cyclodehydrogenation. nih.govbeilstein-journals.org For example, incorporating an octagon or a nonagon ring into the HBC skeleton has been used to synthesize a series of seco-HBC-based chiral nanographenes. nih.govbeilstein-journals.org

Precursor Design StrategyResulting MotifKey Feature
Sterically demanding substituentsπ-extended researchgate.netheliceneIncomplete planarization
Introduction of non-hexagonal ringsseco-HBC-based chiral nanographenesRing strain

Synthesis of Pi-Extended Quinone Derivatives from this compound

The synthesis of π-extended quinones from HBC introduces functionalities that can alter its electronic properties and reactivity. One route to these derivatives involves the direct C-H borylation of the HBC core, followed by oxidation. Iridium-catalyzed C-H borylation of HBC allows for the introduction of boryl groups, which can then be oxidized to hydroxyl groups. researchgate.net

The subsequent oxidation of a dihydroxy-substituted HBC with a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), affords a tetraoxo-substituted HBC. researchgate.netnii.ac.jp This product can be considered a π-extended quinone and is formed without regioisomers. researchgate.net It is important to note that attempts to synthesize alkoxy-substituted HBCs via FeCl3-mediated oxidative cyclization of corresponding precursors can sometimes lead to the undesired formation of quinone derivatives as side products. nih.gov

Advanced Applications of Hexabenzo Bc,ef,hi,kl,no,qr Coronene in Materials Science and Organic Electronics

Organic Field-Effect Transistors (OFETs) and Charge Carrier Mobility Studies

Hexabenzo[bc,ef,hi,kl,no,qr]coronene (HBC) and its derivatives are prominent candidates for the active semiconductor layer in OFETs. ontosight.ai The performance of these devices is intrinsically linked to the charge carrier mobility of the material, which in turn is heavily influenced by the molecular structure and solid-state packing of the HBC molecules. tytlabs.co.jp By chemically modifying the periphery of the HBC core, researchers can control how the molecules self-assemble, thereby engineering the pathways for charge transport. tytlabs.co.jp

Unsubstituted HBC typically functions as a p-type semiconductor, where charge is transported via "holes". tytlabs.co.jp However, the introduction of electron-withdrawing groups, such as fluorine atoms, can invert this polarity. A hexafluorinated-HBC (6F-HBC) derivative has been successfully synthesized and demonstrated to function as an n-type semiconductor, where charge is carried by electrons. tytlabs.co.jpnih.gov This substitution lowers both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels by approximately 0.5 eV, facilitating electron injection from the electrodes. tytlabs.co.jpnih.gov

The nature and arrangement of alkyl side chains attached to the HBC core play a crucial role in device performance. Derivatives with six identical alkyl chains (like 6H-HBC) tend to self-assemble into columnar aggregates. tytlabs.co.jp In contrast, derivatives designed with fewer, strategically placed side chains, such as dihexyl-HBC (2H-HBC) and tetrahexyl-HBC (4H-HBC), favor a lamellar (layered) packing structure. tytlabs.co.jp This lamellar aggregation has been shown to significantly enhance OFET performance, increasing both the field-effect mobility and the on/off current ratio by a factor of 10 or more compared to their columnar counterparts. tytlabs.co.jp The improved performance in lamellar structures is attributed to more efficient charge transport pathways along the layers of the aromatic cores. tytlabs.co.jp Furthermore, derivatives like 2H-HBC have demonstrated high thermal stability, with carrier mobility remaining stable up to 100°C. tytlabs.co.jp

Performance of Hexabenzocoronene Derivatives in OFETs
HBC DerivativeSemiconductor TypeField-Effect Mobility (cm²/Vs)On/Off RatioAggregation Type
2H-HBC (dihexyl)p-typeHighHighLamellar
4H-HBC (tetrahexyl)p-typeHighHighLamellar
6H-HBC (hexahexyl)p-typeLowerLowerColumnar
6F-HBC (hexafluoro)n-type1.6 x 10⁻²10⁴Not Specified

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence Performance

The inherent optical properties of hexabenzocoronene, stemming from its extensive π-conjugated system, make it a promising material for use in Organic Light-Emitting Diodes (OLEDs). nih.govontosight.ai Its planar structure and molecular symmetry are crucial in determining its potential as an emissive component in electronic devices. nih.gov While specific electroluminescence performance data for devices based solely on the parent molecule is not extensively detailed in readily available literature, the fundamental photophysical properties suggest its suitability.

HBC exhibits strong fluorescence and absorbs light in the ultraviolet-visible spectrum. nih.gov The emission properties can be tuned through chemical functionalization. For instance, attaching alkoxy substituents to a polynorbornene polymer containing HBC moieties has been shown to enhance the emission intensity. rsc.org This tunability is a key requirement for developing efficient and color-specific OLED emitters. The high thermal and chemical stability of the HBC core is another significant advantage, potentially leading to OLEDs with longer operational lifetimes. ontosight.ai

Nanotechnology and Nanoelectronic Device Fabrication

In the realm of nanotechnology, hexabenzocoronene serves as a versatile molecular building block for the bottom-up fabrication of precisely defined nanostructures. ontosight.ai Its propensity for self-assembly allows it to form ordered arrangements, such as columnar stacks, which can function as molecular-scale wires. ontosight.airsc.org

One notable application is the creation of molecular nanowires. By functionalizing HBC with carboxylate groups and complexing it with an amino-functionalized polysiloxane, researchers have created a polymeric material that self-assembles into highly ordered discotic columnar liquid crystalline structures. rsc.org These columns, with heights estimated to be in the range of at least 200 nm, exhibit strong π-π interactions between the HBC cores, with a well-defined distance of 0.35 nm, creating a pathway for charge transport along the length of the column. rsc.org

Furthermore, on-surface synthesis techniques have enabled the fabrication of atomically precise nanostructures, including nanographenes and graphene nanoribbons, from molecular precursors like HBC derivatives. acs.org This approach allows for the creation of custom-designed materials directly on semiconducting or metallic surfaces, offering a pathway to future nanoelectronic devices with tailored properties. acs.org

Next-Generation Carbon Materials and Well-Defined Graphene Segment Analogs

This compound is formally considered a molecular subunit of graphene, often referred to as a "nanographene". chemrevlett.com As such, it is an ideal model system for studying the fundamental properties of graphene and for developing next-generation carbon materials. Unlike graphene produced by "top-down" methods (e.g., exfoliation), which can suffer from defects and size inconsistencies, nanographenes like HBC can be synthesized with atomic precision using "bottom-up" chemical methods. researchgate.net

This synthetic control allows for the creation of graphene fragments with precisely defined size, shape, and edge structures. chemrevlett.com The physical and electronic properties of these nanographenes are highly dependent on these structural characteristics. chemrevlett.com Therefore, the study of HBC and its derivatives provides invaluable insights into structure-property relationships that can guide the design of larger, more complex graphene-based materials for nanoelectronics. chemrevlett.comchemrevlett.com The ability to build these materials molecule by molecule overcomes significant hurdles in the large-scale processing of graphene for semiconductor technology. chemrevlett.com

Design of Materials with Tailored Optoelectronic Performance

A key advantage of hexabenzocoronene as a material precursor is the ability to tailor its optoelectronic properties through peripheral functionalization. By attaching different chemical groups to the outer benzene (B151609) rings of the HBC core, scientists can fine-tune its electronic energy levels, solubility, self-assembly behavior, and charge transport characteristics. beilstein-journals.org

For example, the introduction of electron-donating groups can alter the emission properties, while bulky substituents can be used to control the intermolecular spacing and packing in the solid state. beilstein-journals.org The synthesis of a hexa-borylated HBC derivative was achieved through iridium-catalyzed C-H borylation, which significantly improved its solubility in common organic solvents, a major challenge for large PAHs. beilstein-journals.org This functionalization also alters the molecule's electronic properties. Similarly, edge chlorination has been shown to distort the planarity of the molecule, which can influence its packing and electronic behavior. researchgate.net This modular approach, where the core provides the fundamental electronic structure and the periphery provides tunability, is central to the rational design of new organic semiconductors for specific applications. beilstein-journals.org

Integration in Molecular Electronic Devices

The unique electronic characteristics of individual hexabenzocoronene molecules have positioned them as compelling components for molecular-scale electronic devices. At this level, charge transport is governed by quantum mechanical phenomena. ontosight.ai Researchers have successfully constructed single-molecule junctions where an HBC oligomer is covalently bonded between graphene electrodes, allowing for the study of charge transport through the molecule itself. ontosight.ai

In these systems, it has been found that the rotational vibrations of the benzene and hexabenzocoronene rings can enhance charge tunneling, a mechanism known as vibration-assisted tunneling. ontosight.ai This demonstrates that the mechanical degrees of freedom within the molecule are coupled to its electronic transport properties. Furthermore, novel structures such as cyclophanes, which contain two HBC disks covalently linked in a face-to-face arrangement, have been synthesized. These structures have been shown to exhibit diode-like electrical behavior when studied by scanning tunneling spectroscopy, adding a new and complex component to the toolbox for future molecular electronic circuits.

Novel Carbon-Based Battery Technologies

This compound derivatives are emerging as promising organic anode materials for next-generation battery technologies, including both lithium-ion (LIBs) and sodium-ion batteries. nih.govchemrevlett.comchemrevlett.com Organic electrode materials offer potential advantages such as cost-effectiveness, sustainability, and structural tunability compared to traditional inorganic materials. acs.org

Theoretical studies on hexa-cata-hexabenzocoronene, an isomer of HBC, have calculated a high specific storage capacity of 450.1 mAh/g with a cell voltage of 2.63 V, identifying it as an ideal candidate for LIB anodes. chemrevlett.comchemrevlett.com Experimental work has focused on contorted hexabenzocoronene (cHBC) derivatives, whose non-planar shape can enhance ion diffusion and cycling stability. nih.gov A fluorinated cHBC derivative demonstrated excellent performance as a capacitive anode, delivering a specific capacity of approximately 160 mAh/g with superior cycling capabilities over 400 cycles in a LIB. nih.gov This same material also showed promise as an anode in sodium-ion cells, delivering a capacity of 125 mAh/g. nih.gov

More recently, a highly crystalline, chlorine-substituted cHBC (Cl-cHBC) was developed as an efficient organic anode. acs.org When paired with a conventional lithium iron phosphate (B84403) (LFP) cathode in a full-cell configuration, it delivered a high discharge cell voltage of 3.0 V, showcasing its potential for high-power-density applications. acs.org

Performance of Hexabenzocoronene Derivatives in Battery Applications
HBC DerivativeBattery TypeRoleReported Specific Capacity (mAh/g)Key Findings
Hexa-cata-hexabenzocoroneneLi-ionAnode450.1 (calculated)High theoretical storage capacity and cell voltage (2.63 V). chemrevlett.comchemrevlett.com
Fluorinated-cHBCLi-ionAnode~160Superior cycling stability (>400 cycles); high-rate capability. nih.gov
Fluorinated-cHBCNa-ionAnode125 (at 100 mA/g)Demonstrates applicability in sodium-ion storage cells. nih.gov
Cl-substituted-cHBCLi-ion (Full-cell)AnodeNot specifiedAchieves a high discharge cell voltage of 3.0 V with an LFP cathode. acs.org

Applications in Sensing Technologies

This compound (HBC) and its derivatives have emerged as promising materials for the development of highly sensitive and selective chemical sensors. Their large, planar π-conjugated system facilitates strong interactions with various analyte molecules, leading to detectable changes in their photophysical or electronic properties. Research has particularly focused on leveraging these properties for the detection of nitroaromatic compounds and other volatile organic compounds.

A notable application of HBC in sensing is the detection of picric acid, a common explosive. Researchers have designed and synthesized HBC derivatives that exhibit aggregation-induced emission enhancement (AIEE). bohrium.com These molecules are engineered to be non-emissive as individual molecules in a good solvent but become highly fluorescent upon aggregation in a poor solvent. The presence of picric acid quenches this fluorescence, allowing for its highly sensitive detection. This strategy has enabled the detection of picric acid in both mixed aqueous solutions and the vapor phase. bohrium.com Furthermore, fluorescent test strips coated with aggregates of these HBC derivatives have demonstrated the ability to detect picrate (B76445) in contact mode with exceptionally low detection limits, reaching the attogram level. bohrium.com

Theoretical studies have also explored the potential of HBC as a gas sensor. Density Functional Theory (DFT) calculations have indicated that the electronic properties of HBC are highly sensitive to the presence of nitrogen dioxide (NO₂). academie-sciences.fr The adsorption of NO₂ on the HBC surface is predicted to cause a significant reduction in its energy gap, transforming it from a semiconductor to a semimetal. academie-sciences.fr This suggests that HBC-based devices could produce a distinct electrical signal in the presence of NO₂, with a predicted short recovery time for the desorption of the gas at room temperature. academie-sciences.fr The study also highlighted the selectivity of HBC for NO₂ in the presence of other common gases like H₂, N₂, H₂O, O₂, and CO₂. academie-sciences.fr

Further computational studies have investigated the use of HBC and its doped analogues for non-enzymatic glucose sensing. While pristine HBC showed limited electronic sensitivity towards glucose, its aluminum nitride-doped counterpart (AlN-HBC) demonstrated a significant decrease in its HOMO-LUMO energy gap upon glucose adsorption. This suggests a substantial increase in electrical conductance, indicating its potential as a material for glucose sensors. researchgate.net

Table 1: Performance of this compound-Based Sensors for Various Analytes

AnalyteSensing PrincipleMatrixDetection LimitReference
Picric AcidFluorescence QuenchingMixed Aqueous Solution & Vapor PhaseAttogram Level bohrium.com
Nitrogen Dioxide (NO₂)Change in Electronic Properties (Predicted)Gas PhaseNot Applicable academie-sciences.fr
GlucoseChange in Electronic Properties (Predicted for AlN-doped HBC)Not ApplicableNot Applicable researchgate.net

Role as Models for Interstellar Materials (Hydrogenated this compound)

Large polycyclic aromatic hydrocarbons (PAHs) like this compound are considered to be important components of the interstellar medium (ISM). Their hydrogenated and ionized forms are thought to be carriers of the unidentified infrared (UIR) emission bands, also known as the aromatic infrared bands (AIBs), which are observed in a wide variety of astrophysical objects. Laboratory studies on HBC and its derivatives provide crucial data for understanding the composition and chemistry of interstellar dust.

Gas-phase laboratory astrophysics experiments have successfully measured the infrared spectra of cationic forms of HBC, specifically HBC⁺ and HBC²⁺. arxiv.orguniversiteitleiden.nlresearchgate.net These studies are vital for interpreting astronomical observations as PAHs in the ISM are largely expected to be ionized due to the harsh radiation environment. The infrared multiphoton dissociation (IRMPD) spectra of HBC⁺ and HBC²⁺ show strong absorption bands that coincide with prominent AIBs. arxiv.orguniversiteitleiden.nlresearchgate.net For instance, the strong bands observed around 6.5, 7.7, 8.4, and 13.1 µm in the laboratory spectra of HBC cations correspond well with the positions of observed interstellar emission bands. arxiv.orguniversiteitleiden.nl

The out-of-plane C-H bending mode is particularly diagnostic for the structure of PAHs. In HBC, which only contains "trio" C-H groups (three adjacent C-H bonds on a benzene ring), this mode is measured at 13.1 µm for both HBC⁺ and HBC²⁺. arxiv.orguniversiteitleiden.nl This finding supports the use of AIBs in the 11-14 µm range as a tool to diagnose the edge structure of large PAHs in space. arxiv.orguniversiteitleiden.nl

Furthermore, studies on protonated HBC (C₄₂H₁₉⁺) provide additional insights. The gas-phase IR spectra of protonated HBC have also been recorded and compared with their radical cation counterparts. ru.nl These studies help to build a more complete picture of the possible states and structures of large PAHs in the ISM.

The hydrogenation and photo-fragmentation of HBC cations have also been investigated in the laboratory to simulate the chemical evolution of these molecules in interstellar space. These experiments show that hydrogenated photo-fragments of HBC cations are formed efficiently, suggesting that hydrogenation is a key process in the complex chemistry of the ISM.

Table 2: Key Infrared Absorption Bands of this compound Cations and their Correspondence with Aromatic Infrared Bands (AIBs)

CationWavenumber (cm⁻¹)Wavelength (µm)Corresponding AIB Feature (µm)Reference
HBC⁺15306.54~6.5 arxiv.orguniversiteitleiden.nl
13797.25~7.7 arxiv.orguniversiteitleiden.nl
12807.81~7.7 arxiv.orguniversiteitleiden.nl
11928.39~8.4 arxiv.orguniversiteitleiden.nl
10609.43- arxiv.orguniversiteitleiden.nl
76213.12~13.1 arxiv.orguniversiteitleiden.nl
HBC²⁺15306.54~6.5 arxiv.orguniversiteitleiden.nl
13707.30~7.7 arxiv.orguniversiteitleiden.nl
12907.75~7.7 arxiv.orguniversiteitleiden.nl
11768.50~8.4 arxiv.orguniversiteitleiden.nl
10549.49- arxiv.orguniversiteitleiden.nl
76613.05~13.1 arxiv.orguniversiteitleiden.nl
66015.15- arxiv.orguniversiteitleiden.nl

Challenges and Future Research Directions

Overcoming Synthetic Difficulties for Complex Hexabenzo[bc,ef,hi,kl,no,qr]coronene Architectures

The synthesis of complex HBC architectures is often hampered by the molecule's poor solubility, a direct consequence of strong π-π stacking interactions. beilstein-journals.orgacs.org This inherent tendency to aggregate complicates purification and characterization. acs.org A primary synthetic route to functionalized HBCs involves the Scholl reaction, a dehydrogenative cyclization of precursor molecules. While effective, this reaction can sometimes lead to unexpected rearrangements and the formation of undesired byproducts. beilstein-journals.org Furthermore, the efficiency of the Scholl reaction can be significantly reduced or even completely suppressed when bulky or multiple substituents, such as porphyrins, are attached to the precursor, likely due to steric hindrance or electrostatic repulsion. nih.gov

Future research is directed towards developing more robust and regioselective synthetic methodologies. This includes refining existing techniques like the Scholl reaction to improve yields and minimize side reactions. A promising strategy involves a multi-step approach where the HBC core is synthesized first, followed by the introduction of functional groups. nih.gov For instance, the synthesis of a hexa-porphyrin-HBC was successfully achieved through a Suzuki reaction with a pre-formed HBC core. nih.gov Additionally, exploring alternative cyclization strategies that are less sensitive to precursor structure will be crucial for accessing a wider range of complex HBC derivatives. Overcoming the challenge of aggregation is also a key focus, with strategies such as the introduction of bulky substituents to disrupt π-stacking showing promise in rendering larger PAHs soluble and processable. acs.org

Rational Design Principles for Advanced this compound-Based Materials

The design of advanced materials based on HBC requires a deep understanding of the relationship between molecular structure and material properties. The electronic and photophysical properties of HBC can be finely tuned by the introduction of peripheral substituents. beilstein-journals.org Attaching electron-donating or electron-withdrawing groups can alter the electronic characteristics of the HBC core. nih.gov For example, the introduction of boryl groups, which act as σ-donors, results in a bathochromic shift of the absorption bands. beilstein-journals.org

Future work in this area will focus on establishing comprehensive design principles to predict and control the properties of HBC-based materials. This involves a synergistic approach combining theoretical calculations, such as density functional theory (DFT), with experimental validation. beilstein-journals.orgrsc.org Key areas of investigation include modulating the energy levels (HOMO and LUMO) for specific applications in organic electronics, such as transistors and photovoltaics. acs.org The design of HBC derivatives that can self-assemble into well-defined, long-range ordered structures is also a critical goal for optimizing charge transport and other collective properties. acs.org The ability to control the orientation of HBC molecules on a substrate, for instance, is a paramount issue for creating functional electronic devices. nih.gov

Exploration of New Functionalization Pathways and Heteroatom Incorporations

The functionalization of the HBC core is essential for tuning its properties and enabling its integration into larger systems. Direct functionalization of the unsubstituted HBC core is challenging due to its low solubility. beilstein-journals.org However, methods such as iridium-catalyzed C-H borylation have been successfully employed to introduce functional handles onto the HBC periphery. beilstein-journals.org Halogenation, including perchlorination and the introduction of iodine, provides another route to functionalized HBCs that can be used in subsequent cross-coupling reactions to introduce a variety of substituents. beilstein-journals.org

A significant frontier in HBC research is the incorporation of heteroatoms into the polycyclic aromatic framework. bohrium.comnih.govacs.org Heteroatom doping, with elements such as nitrogen, boron, and sulfur, can dramatically alter the electronic, magnetic, and optical properties of the resulting nanographene molecules. nih.govacs.org For instance, nitrogen doping can create n-type semiconductor materials. mdpi.com Future research will focus on developing novel synthetic routes to precisely control the type, number, and position of heteroatoms within the HBC structure. bohrium.commdpi.com This includes exploring post-synthetic modification strategies on the pre-formed HBC core as well as the design of new precursors for bottom-up synthesis. bohrium.com The synthesis of HBC analogues with a central borazine (B1220974) core has been reported, showcasing the potential for significant modification of the electronic structure. rsc.org

Deepening Understanding of Self-Assembly Mechanisms at the Molecular and Supramolecular Levels

Hexabenzocoronenes are known to self-assemble into columnar structures through π-π interactions. wikipedia.org This property is central to their application in molecular electronics. The nature of the peripheral substituents plays a crucial role in directing the self-assembly process. For instance, the introduction of long alkyl chains can induce the formation of thermotropic columnar mesophases. acs.org A water-soluble HBC derivative with negatively charged side arms has been shown to self-assemble into nanofibers in an aqueous environment, which can then serve as a template for the binding of positively charged biomolecules. acs.org

A deeper understanding of the fundamental principles governing the self-assembly of HBC derivatives is a key area for future research. This involves studying the interplay of various non-covalent interactions, including π-π stacking, van der Waals forces, and, in functionalized systems, hydrogen bonding and electrostatic interactions. Advanced characterization techniques, such as scanning tunneling microscopy (STM) at the solid-liquid interface, can provide valuable insights into the two-dimensional packing of HBC derivatives. nih.govacs.org The goal is to achieve precise control over the supramolecular architecture, leading to the formation of highly ordered structures with desired functionalities. rsc.org

Development of Novel Device Architectures Utilizing this compound

The unique electronic properties and self-assembly behavior of HBC make it a promising material for a variety of electronic devices. researchgate.net HBC derivatives have been investigated for their potential use in organic field-effect transistors (OFETs), photovoltaics, and as components in molecular electronics. acs.orgresearchgate.net The ability of HBCs to form columnar structures that can act as molecular wires is a particularly attractive feature. For instance, a derivative of HBC has been shown to form carbon nanotubes with interesting electrical properties. wikipedia.org After oxidation, these self-assembled nanotubes become electrically conductive. wikipedia.org

Future research in this area will focus on the fabrication and characterization of novel device architectures that can fully exploit the properties of HBC. This includes the development of all-HBC devices, where different functionalized HBCs serve as the semiconductor, conductor, and insulator. acs.org Another promising direction is the creation of hybrid materials, such as porphyrin-HBC conjugates, which could function as light-harvesting systems. nih.gov The development of techniques to control the alignment of HBC columns within a device is also critical for optimizing performance. nih.gov

Investigations into Environmental Impact of PAHs and Remediation Research (excluding specific toxicity/carcinogenicity studies)

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are widespread in the environment, originating from both natural and anthropogenic sources. gov.nt.cachemistry-matters.com Due to their hydrophobic nature, PAHs tend to adsorb to soil and sediment particles, where they can persist for long periods. gov.nt.cascispace.com The environmental fate and transport of PAHs are influenced by their molecular weight, with higher molecular weight PAHs being less volatile and less soluble in water. chemistry-matters.comlandrehab.org

Research into the remediation of PAH-contaminated sites is an active and important field. A variety of remediation technologies have been developed, including physical, chemical, and biological methods. nih.govfrontiersin.org Bioremediation, which utilizes microorganisms to degrade PAHs, is a particularly attractive approach due to its potential for cost-effectiveness and sustainability. mdpi.com Techniques such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of native microbes) are commonly employed. frontiersin.org Composting is another bioremediation technique that has been used to treat PAH-polluted soils. mdpi.comtandfonline.com Future research will likely focus on the development of more efficient and environmentally friendly remediation strategies, particularly for high molecular weight PAHs which are more recalcitrant to degradation. landrehab.orgnih.gov This includes the investigation of novel multifunctional and sustainable systems, such as the use of biosurfactants to increase PAH bioavailability and the exploration of nanoremediation techniques. nih.gov

Q & A

Q. What synthetic methodologies are effective for preparing HBC and its derivatives?

HBC is typically synthesized via cyclodehydrogenation of hexaarylbenzene precursors. Key methods include:

  • Lewis acid-catalyzed cyclodehydrogenation : Using trifluoroacetic acid (CF3COOH) to achieve intramolecular C–C bond formation, yielding 85% purity for tert-butyl-substituted HBC derivatives (e.g., 2,5,8,11-Tetra-tert-butyl-HBC) .
  • Scholl reaction : Employing FeCl₃ or MoCl₅ as catalysts for planarization of polyaromatic precursors .
  • Solubility enhancement : Introducing alkyl chains (e.g., tert-butyl groups) or forming supramolecular complexes with polysiloxanes to improve processability .

Table 1: Representative HBC Synthesis Conditions

PrecursorCatalyst/ConditionsYield/PurityReference
Hexaarylbenzene derivativesCF3COOH, 24h, RT85%
Fluorene-functionalized HBCFeCl₃, dichloromethane70–90%

Q. How can researchers address contradictions in reported HBC solubility and stability?

Discrepancies arise from substituent effects and storage conditions:

  • Substituent design : tert-butyl groups enhance solubility in nonpolar solvents (e.g., hexane) but reduce crystallinity .
  • Storage : HBC derivatives degrade at room temperature; long-term stability requires storage at –20°C under inert atmospheres .
  • Characterization : Use UV-Vis spectroscopy to detect aggregation (shift in λmax) and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What spectroscopic and structural characterization techniques are critical for HBC analysis?

  • X-ray diffraction (XRD) : Resolves columnar stacking in crystal phases (e.g., edge-on vs. face-on orientations) .
  • Transmission electron microscopy (TEM) : Visualizes nanoscale morphology in thin films .
  • Polarized optical microscopy (POM) : Identifies liquid crystalline phases in HBC-polymer composites .

Advanced Research Questions

Q. How does HBC’s electronic structure influence its performance in optoelectronic devices?

HBC’s extended π-conjugation enables:

  • Charge transport : High hole mobility (µh ≈ 0.1 cm²/V·s) in organic field-effect transistors (OFETs) due to ordered columnar stacking .
  • Photovoltaic applications : In bulk heterojunction solar cells, HBC derivatives paired with PC61BM achieve power conversion efficiencies (PCE) up to 1.2% after thermal annealing to optimize phase separation .
  • Fluorescence quenching : Supramolecular sequestration with coronene derivatives (e.g., C54-nanographene trisimide) reduces oxygen-induced quenching, enhancing photoluminescence .

Q. What computational approaches best model HBC’s intermolecular interactions?

  • DFT-SAPT (Density Functional Theory-Symmetry-Adapted Perturbation Theory) : Quantifies dispersion-dominated interactions between HBC and water/graphene, with B3LYP-D3/def2-TZVP providing accurate benchmarks .
  • Magnetic properties : Gradient-corrected DFT identifies spin-polarized ground states in HBC isomers (e.g., C36H16 derivatives) .

Table 2: Key Computational Parameters for HBC Studies

PropertyMethodBasis SetKey FindingReference
Water interaction energyDFT-SAPTaug-cc-pVDZDispersion ≈ 80% of total energy
Spin polarizationPBE0/6-31G(d)Magnetic moment ≈ 1.0 µB

Q. How can researchers resolve discrepancies in HBC’s thermodynamic data?

  • Statistical mechanical modeling : Force field approximations estimate vibrational frequencies and thermodynamic functions (e.g., heat capacity, entropy) for gaseous HBC .
  • Experimental validation : Compare computed values (e.g., polarizability = 77.9 ± 0.5 × 10⁻²⁴ cm³) with experimental measurements using ellipsometry or dielectric spectroscopy .

Methodological Recommendations

  • Controlled synthesis : Optimize reaction time and catalyst concentration (e.g., CF3COOH) to minimize side products .
  • Data reconciliation : Cross-validate computational predictions (e.g., DFT-SAPT interaction energies) with surface plasmon resonance (SPR) or atomic force microscopy (AFM) .
  • Ethical considerations : Follow GB/T16483 and GB/T17519 safety protocols for handling toxic byproducts (e.g., polycyclic aromatic hydrocarbons) .

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Feasible Synthetic Routes

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Hexabenzo[bc,ef,hi,kl,no,qr]coronene
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Hexabenzo[bc,ef,hi,kl,no,qr]coronene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.